molecular formula C8H7FN2O2 B2652905 4-Carbamimidoyl-3-fluorobenzoic acid CAS No. 1260847-71-9

4-Carbamimidoyl-3-fluorobenzoic acid

Cat. No.: B2652905
CAS No.: 1260847-71-9
M. Wt: 182.154
InChI Key: LDDZNFWRKPAPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carbamimidoyl-3-fluorobenzoic acid is an organic compound with the molecular formula C8H7FN2O2. This compound is characterized by the presence of a carbamimidoyl group (-C(=NH)NH2) and a fluorine atom attached to a benzoic acid core. It is a derivative of benzoic acid and is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamimidoyl-3-fluorobenzoic acid can be achieved through several methodsThe resulting intermediate is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Carbamimidoyl-3-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamimidoyl group to other functional groups.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Carbamimidoyl-3-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Carbamimidoyl-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic acid: A simpler derivative with a fluorine atom attached to the benzoic acid core.

    3-Fluorobenzoic acid: Another isomer with the fluorine atom in the meta position.

    2-Fluorobenzoic acid: The ortho isomer of fluorobenzoic acid.

Uniqueness

4-Carbamimidoyl-3-fluorobenzoic acid is unique due to the presence of both the carbamimidoyl group and the fluorine atom, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-carbamimidoyl-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3H,(H3,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDZNFWRKPAPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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